molecular formula C22H26N2O4 B12864158 N1-Methoxymethyl picrinine

N1-Methoxymethyl picrinine

Cat. No.: B12864158
M. Wt: 382.5 g/mol
InChI Key: FGSDKFHHOWCXOD-XALDAAHSSA-N
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Description

N1-Methoxymethyl picrinine is an indole alkaloid that can be isolated from the leaves of Alstonia scholaris, a plant belonging to the Apocynaceae family . This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methoxymethyl picrinine typically involves the isolation of the compound from natural sources, such as the leaves of Alstonia scholaris . The extraction process often includes the use of solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to purify the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily obtained through natural extraction. advancements in synthetic organic chemistry may pave the way for more efficient and scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

N1-Methoxymethyl picrinine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can convert this compound into different derivatives with varying properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-Methoxymethyl picrinine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Methoxymethyl picrinine involves its interaction with specific molecular targets and pathways. As an indole alkaloid, it may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

N1-Methoxymethyl picrinine is structurally related to other indole alkaloids, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique methoxymethyl group attached to the nitrogen atom. This structural feature may contribute to its distinct biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14-,17-,18-,19-,21-,22-/m0/s1

InChI Key

FGSDKFHHOWCXOD-XALDAAHSSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@]45[C@@]3(N(C6=CC=CC=C64)COC)O[C@H]2C5)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC

Origin of Product

United States

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